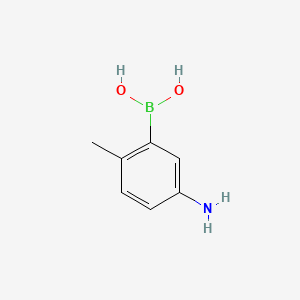

(5-Amino-2-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Amino-2-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1003042-50-9 and a molecular weight of 150.97 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, including “(5-Amino-2-methylphenyl)boronic acid”, often involves the use of pinacol boronic esters as valuable building blocks . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis .Molecular Structure Analysis

The linear formula of “(5-Amino-2-methylphenyl)boronic acid” is C7H10BNO2 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Boron-catalyzed reactions, including those involving boronic acids, are a significant area of study in organic chemistry . Boronic acids can interact with amines and carboxylic acids, forming boroxine complexes . This interaction is likely to occur in catalytic amidation reactions .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

Suzuki–Miyaura Coupling

(SM Coupling):(a) Overview: Suzuki–Miyaura coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically distinct fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and the use of organoboron reagents.

(b) Organoboron Reagents: The oroganoboron reagents play a crucial role in SM coupling. They are relatively stable, environmentally benign, and readily prepared. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation.

© Applications::- Sensor Development: Boronic acids interact with diols and strong Lewis bases, making them valuable for sensing applications. They can be used in homogeneous assays or heterogeneous detection systems .

Sensing Applications

(a) Interaction with Diols: Boronic acids specifically interact with cis-diols, forming reversible complexes. This property has led to their use in various sensing applications. For instance, they can detect glucose levels due to the interaction between boronic acids and glucose.

(b) Multivalent Boronic Acid Sensors: Researchers have developed multivalent boronic acid sensor molecules to improve selectivity toward specific analytes. These sensors enhance sensitivity and accuracy in detecting target molecules .

Clinical Applications

(a) Tavaborole (Kerdyn®): Tavaborole, a boron-containing compound, is used as a treatment for fungal infections. It demonstrates antifungal activity and has been applied in clinical settings.

(b) Bortezomib (Velcade®): Bortezomib, another boron-based compound, serves as an anti-cancer agent. It inhibits proteasomes and has shown efficacy in treating multiple myeloma and other malignancies .

Safety and Hazards

“(5-Amino-2-methylphenyl)boronic acid” is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it can cause skin and eye irritation . Precautionary statements P305+P351+P338 are also associated with this compound, suggesting measures to take if it comes into contact with the eyes .

作用機序

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .

- Mechanistic insights into boron-catalysed direct amidation reactions .

- Synthesis of α-aminoboronic acids .

- Boronic acid based dynamic click chemistry: recent advances and applications .

- Organoboron compounds in asymmetric synthesis .

特性

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methylphenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)